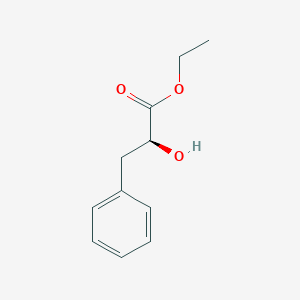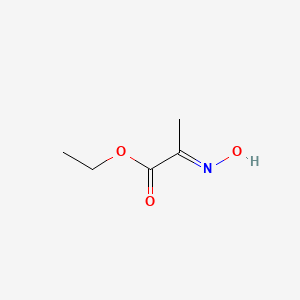![molecular formula C19H25NO4 B1609734 Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate CAS No. 444344-90-5](/img/structure/B1609734.png)
Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate
概要
説明
Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate is a complex organic compound with a bicyclic structure. This compound is notable for its unique bicyclo[2.2.2]octane framework, which is a privileged structure found in various natural products and synthetic analogues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of 4-benzyloxycarbonylaminobicyclo[2.2.2]octane-1-carboxylic acid with ethyl iodide in the presence of sodium bicarbonate. The reaction is carried out in N,N-dimethylformamide at temperatures ranging from 50 to 60°C for a total of 8 hours . This method yields the desired compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogues.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The bicyclo[2.2.2]octane framework provides structural rigidity, which can enhance binding affinity and selectivity .
類似化合物との比較
Similar Compounds
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate: This compound shares the bicyclo[2.2.2]octane core but differs in the functional groups attached.
8-Azabicyclo[3.2.1]octane derivatives: These compounds have a different bicyclic structure but exhibit similar biological activities.
Uniqueness
Ethyl 4-(benzyloxycarbonylamino)bicyclo[222]octane-1-carboxylate is unique due to its specific combination of the bicyclo[222]octane framework and the benzyloxycarbonylamino group
特性
IUPAC Name |
ethyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-2-23-16(21)18-8-11-19(12-9-18,13-10-18)20-17(22)24-14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYWBXXEGITRCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442584 | |
| Record name | Ethyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444344-90-5 | |
| Record name | Ethyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[[3-[2-(3-piperazin-1-ylpyrazin-2-yl)oxyethoxy]phenyl]methyl]propan-2-amine](/img/structure/B1609669.png)



